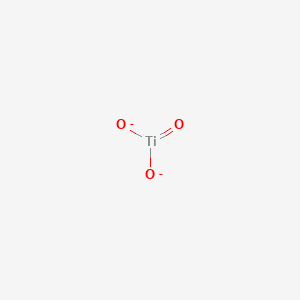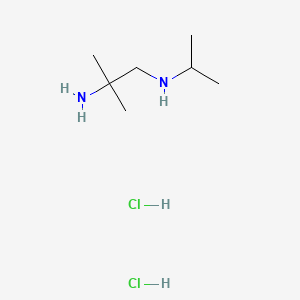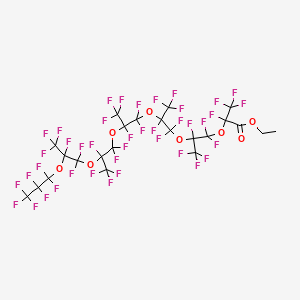![molecular formula C14H8F4O2 B596716 6-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261593-39-8](/img/structure/B596716.png)
6-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid” is an organofluorine compound. It contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The trifluoromethyl group is often used in pharmaceuticals and agrochemicals to adjust the steric and electronic properties of a lead compound .
Synthesis Analysis
The trifluoromethyl group can be introduced into compounds through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group into an organic compound . Trifluoromethyl-substituted compounds are often strong acids .Applications De Recherche Scientifique
Fluorinated Alternatives and Environmental Impact
Fluorinated substances, including "6-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid," are studied for their potential as alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs). These alternatives are used in fluoropolymer manufacture, surface treatment of textiles, food contact materials, and other commercial products. The environmental releases, persistence, and exposure to biota and humans of these substances raise questions about their safety, highlighting the need for further research and cooperation among stakeholders to generate missing data for risk assessments and management (Wang et al., 2013).
Microbial Degradation and Environmental Fate
Research into the microbial degradation of polyfluoroalkyl chemicals explores the environmental biodegradability of important precursors and their transformation into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). This review of environmental biodegradability studies underscores the importance of understanding the degradation pathways and the fate of these compounds in the environment (Liu & Avendaño, 2013).
Bioaccumulation and Environmental Concerns
Studies on the bioaccumulation potential of perfluorinated acids, including PFCAs and perfluorinated sulfonates (PFASs), reveal complexities in understanding their environmental behavior and classification. Despite their persistent detection in wildlife, research indicates that PFCAs with seven fluorinated carbons or less are not considered bioaccumulative according to regulatory criteria, which complicates the classification of these substances' bioaccumulation potential and necessitates further research (Conder et al., 2008).
Aqueous Fluoroalkylation Reactions
The development of methods for the incorporation of fluorinated or fluoroalkylated groups into target molecules, including "6-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid," in water or in the presence of water is a growing area of interest. These environment-friendly fluoroalkylation reactions represent a significant step toward green chemistry, highlighting the role of water as a solvent or reactant under environmentally benign conditions (Song et al., 2018).
Safety And Hazards
Orientations Futures
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . This suggests that there could be future advancements in the synthesis and application of compounds like “6-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid”.
Propriétés
IUPAC Name |
4-fluoro-3-[3-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-5-4-9(13(19)20)7-11(12)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQTUZLHWCZPGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680890 |
Source


|
| Record name | 6-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
1261593-39-8 |
Source


|
| Record name | 6-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B596641.png)



![6-Methoxybenzo[D]oxazol-2-amine](/img/structure/B596648.png)
![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)

![2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole](/img/structure/B596655.png)